4,4-二甲基硫代色满

概述

描述

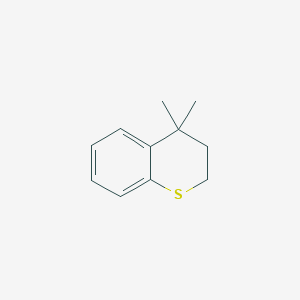

4,4-Dimethylthiochroman is a heterocyclic organic compound that features a sulfur atom within its ring structure. This compound is notable for its applications in the synthesis of various pharmaceuticals and its role as an intermediate in organic synthesis. The presence of two methyl groups at the 4-position of the thiochroman ring enhances its chemical stability and reactivity.

科学研究应用

4,4-Dimethylthiochroman has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of various chemical products and materials.

作用机制

Target of Action

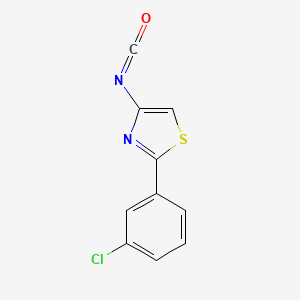

4,4-Dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . The primary targets of these medicines are the retinoic acid receptors (RARs) .

Mode of Action

Tazarotene, a medicine that uses 4,4-Dimethylthiochroman as an intermediate, is a retinoid prodrug . It is converted to its active form, the cognate carboxylic acid of tazarotene (AGN 190299), by rapid deesterification in animals and humans . The active form, AGN 190299 (“tazarotenic acid”), binds to all three members of the retinoic acid receptor (RAR) family: RARα, RARβ, and RARγ, but shows relative selectivity for RARβ, and RARγ and may modify gene expression .

Biochemical Pathways

It is known that topical tazarotene blocks the induction of mouse epidermal ornithine decarboxylase (odc) activity, which is associated with cell proliferation and hyperplasia . In cell culture and in vitro models of skin, tazarotene suppresses the expression of MRP8, a marker of inflammation present in the epidermis of psoriasis patients at high levels .

Pharmacokinetics

Following topical application, tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . Little parent compound could be detected in the plasma. Tazarotenic acid was highly bound to plasma proteins (> greater than 99%). Tazarotene and tazarotenic acid were metabolized to sulfoxides, sulfones, and other polar metabolites which were eliminated through urinary and fecal pathways . The half-life of tazarotenic acid was approximately 18 hours, following topical application of tazarotene to normal, acne, or psoriatic skin .

Result of Action

The result of the action of tazarotene, and by extension 4,4-Dimethylthiochroman, is the modulation of gene expression, which can lead to effects such as the inhibition of cell proliferation and hyperplasia, and the suppression of inflammation markers .

准备方法

Synthetic Routes and Reaction Conditions: 4,4-Dimethylthiochroman can be synthesized through several methods. One notable method involves the reaction of benzenethiol with 1-bromo-3-methylbut-2-ene, followed by cyclization and bromination . Another method includes the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, leading to self-cyclization .

Industrial Production Methods: In industrial settings, a one-pot synthesis method is often employed. This method starts from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization . The byproducts from the initial steps are used as catalysts in subsequent steps, making the process efficient and environmentally friendly .

化学反应分析

Types of Reactions: 4,4-Dimethylthiochroman undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfur atom into sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfur atom or other functional groups within the molecule.

Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the original compound.

Substitution: Halogenated derivatives.

相似化合物的比较

4,4-Dimethylthiochroman-6-yl: A closely related compound with similar structural features.

6-Bromo-4,4-dimethylthiochroman: Another derivative used in pharmaceutical synthesis.

Uniqueness: 4,4-Dimethylthiochroman is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile intermediate in various synthetic pathways sets it apart from other similar compounds .

属性

IUPAC Name |

4,4-dimethyl-2,3-dihydrothiochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTQYFIDMREWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452079 | |

| Record name | 4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66165-06-8 | |

| Record name | 4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4,4-Dimethylthiochroman?

A1: 4,4-Dimethylthiochroman is a heterocyclic compound. While the provided abstracts do not explicitly state the molecular formula and weight, these can be deduced from its structure:

Q2: What is the structure-activity relationship (SAR) of 4,4-Dimethylthiochroman derivatives in the context of retinoid activity?

A3: Several studies highlight the importance of the 4,4-Dimethylthiochroman moiety and its modifications for retinoid activity [, ]. For instance, incorporating a 4,4-Dimethylthiochroman group into a retinoid structure, along with a terminal benzoic acid or ester group, led to enhanced biological activity in inhibiting phorbol ester-induced ornithine decarboxylase (ODC) activity, comparable to the potent retinoid TTNPB []. This suggests that the specific spatial arrangement and electronic properties conferred by the 4,4-Dimethylthiochroman moiety are crucial for interacting with retinoid receptors and eliciting biological responses.

Q3: Are there any known resistance mechanisms to 4,4-Dimethylthiochroman-containing compounds like Tazarotene?

A3: While the provided abstracts don't directly address resistance mechanisms to Tazarotene, it's important to note that resistance to retinoids can develop. Mechanisms may involve alterations in retinoid receptor expression levels, mutations affecting ligand binding or receptor function, and changes in downstream signaling pathways. Further research would be needed to ascertain if specific resistance mechanisms are associated with 4,4-Dimethylthiochroman-containing retinoids.

Q4: What are the analytical methods used to characterize and quantify 4,4-Dimethylthiochroman and its derivatives?

A5: Various analytical techniques have been employed for 4,4-Dimethylthiochroman derivatives. For instance, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been utilized for quantifying Tazarotene and its related substances, demonstrating its suitability for quality control and stability analysis []. Additionally, techniques like NMR and X-ray crystallography have been used to elucidate the structure of 4,4-Dimethylthiochroman derivatives, providing valuable insights into their conformation and spatial arrangements [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

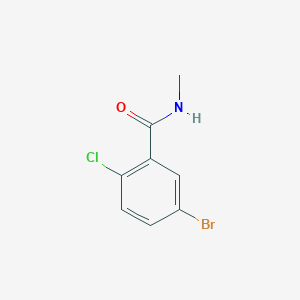

![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)